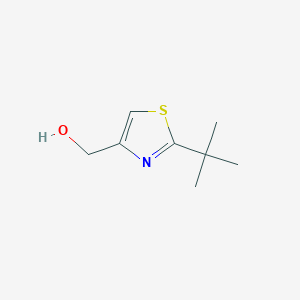

(2-Tert-butyl-1,3-thiazol-4-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-tert-butyl-1,3-thiazol-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NOS/c1-8(2,3)7-9-6(4-10)5-11-7/h5,10H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRHNCEYQZMSPQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=CS1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937656-80-9 | |

| Record name | (2-tert-butyl-1,3-thiazol-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for 2 Tert Butyl 1,3 Thiazol 4 Yl Methanol

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of (2-Tert-butyl-1,3-thiazol-4-yl)methanol allows for the deconstruction of the molecule into simpler, commercially available, or easily synthesizable starting materials. This process is crucial for designing an efficient and practical synthetic route.

Identification of Strategic Disconnections

The most common and logical retrosynthetic disconnection for a thiazole (B1198619) ring is based on the well-established Hantzsch thiazole synthesis. chemhelpasap.comsynarchive.com This approach involves breaking the N1-C2 and the S1-C5 bonds, which simplifies the thiazole into two key fragments: a thioamide and an α-halocarbonyl compound.

For the target molecule, this compound, this disconnection strategy leads to two primary precursors:

Pivalothioamide (2,2-dimethylpropanethioamide): This precursor provides the C2 atom and the bulky tert-butyl group.

A 3-carbon α-halocarbonyl synthon: This component forms the C4-C5-S backbone of the thiazole ring. A suitable precursor would be 1,3-dichloroacetone (B141476) or 1-bromo-3-hydroxyacetone.

An alternative and often more practical approach involves retrosynthetically converting the 4-hydroxymethyl group into a more stable carboxylate ester. This leads to an intermediate such as ethyl 2-tert-butyl-1,3-thiazole-4-carboxylate. This ester can then be disconnected via the Hantzsch approach into pivalothioamide and ethyl bromopyruvate. The final step in the forward synthesis would then be the reduction of the ester to the primary alcohol. nih.gov

Availability and Synthesis of Starting Materials

The feasibility of a synthetic route heavily depends on the accessibility of its starting materials. The precursors identified through retrosynthesis are generally available or can be prepared through straightforward procedures.

Pivalothioamide: This key thioamide is not as commonly available as its amide counterpart, pivalamide (B147659). However, it can be readily synthesized in the laboratory. A standard method involves the thionation of pivalamide using a thionating agent like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).

Pivaloyl Chloride and Pivalamide: Pivaloyl chloride is a commercially available starting material used to synthesize pivalamide by reaction with ammonia (B1221849) or to produce pivaloyl isothiocyanate, another potential precursor. nih.govscirp.org

α-Halocarbonyl Compounds: Reagents like 1,3-dichloroacetone and ethyl bromopyruvate are commercially available from various chemical suppliers. Their stability and reactivity make them common choices for Hantzsch-type syntheses.

Table 1: Key Precursors and Starting Materials

| Compound Name | Molecular Formula | Role in Synthesis | Availability |

|---|---|---|---|

| Pivalothioamide | C₅H₁₁NS | Provides C2 and tert-butyl group | Synthesizable |

| Pivalamide | C₅H₁₁NO | Precursor to Pivalothioamide | Commercially Available |

| Ethyl Bromopyruvate | C₅H₇BrO₃ | Forms C4-C5-S backbone (ester route) | Commercially Available |

| 1,3-Dichloroacetone | C₃H₄Cl₂O | Forms C4-C5-S backbone (direct route) | Commercially Available |

| Lawesson's Reagent | C₁₄H₁₄O₂P₂S₄ | Thionating agent for amide to thioamide | Commercially Available |

Established Synthetic Routes to the Core 1,3-Thiazole Ring System

The formation of the 2-tert-butyl-1,3-thiazole (B77666) core is the central challenge in synthesizing the target molecule. Several methods have been developed for constructing the thiazole ring.

Hantzsch-Type Thiazole Synthesis and its Variations

The Hantzsch thiazole synthesis, first described in 1887, remains one of the most reliable and widely used methods for preparing thiazoles. synarchive.com The reaction involves the cyclocondensation of an α-haloketone with a thioamide. chemhelpasap.comyoutube.com

In the context of synthesizing this compound, the Hantzsch reaction would proceed as follows:

Reaction of Pivalothioamide and Ethyl Bromopyruvate: Pivalothioamide is reacted with ethyl bromopyruvate in a suitable solvent, such as ethanol (B145695) or methanol (B129727).

Cyclization and Dehydration: The initial S-alkylation of the thioamide is followed by an intramolecular cyclization where the nitrogen attacks the ketone carbonyl. Subsequent dehydration of the resulting hydroxythiazoline intermediate yields the aromatic thiazole ring.

Ester Reduction: The product, ethyl 2-tert-butyl-1,3-thiazole-4-carboxylate, is then reduced to the target alcohol, this compound. nih.gov Common reducing agents for this transformation include lithium aluminium hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄).

Variations of the Hantzsch synthesis have been developed to improve yields, reduce reaction times, and employ greener conditions. These include solvent-free reactions and the use of catalysts. organic-chemistry.org For instance, the reaction can be carried out by grinding the reactants together, sometimes with a catalytic amount of an acid or base.

Alternative Cyclization Approaches (e.g., from α-halo ketones/aldehydes and thioamides)

While the Hantzsch synthesis is dominant, other cyclization strategies can also be employed. These are often variations of the Hantzsch reaction but may use different starting materials or proceed through slightly different intermediates.

One alternative involves the reaction of pivalothioamide with 1,3-dichloroacetone. This reaction would directly form 2-tert-butyl-4-(chloromethyl)thiazole. This chloromethyl intermediate can then be converted to the desired hydroxymethyl product via nucleophilic substitution, for example, using sodium formate (B1220265) followed by hydrolysis.

The Holzapfel-Meyers-Nicolaou modification of the Hantzsch synthesis is another valuable approach, particularly for stereoselective synthesis. researchgate.net It involves generating a hydroxythiazoline intermediate under basic conditions, which is then dehydrated using trifluoroacetic anhydride (B1165640) and pyridine (B92270). researchgate.net

Palladium-Catalyzed C-H Activation and Cross-Coupling Methods for Thiazole Formation

Modern synthetic chemistry has seen the rise of palladium-catalyzed reactions for the formation of heterocyclic rings. These methods offer alternative pathways that can provide access to complex molecules with high efficiency and selectivity. organic-chemistry.orgresearchgate.net

While direct synthesis of this compound via these methods is not extensively documented, the principles can be applied hypothetically.

C-H Functionalization: A pre-formed 4-(hydroxymethyl)thiazole could potentially undergo palladium-catalyzed C-H activation at the C2 position, followed by coupling with a tert-butyl source. However, direct C-H tert-butylation is challenging.

Cross-Coupling Reactions: A more plausible route would involve synthesizing a 2-halo-4-(hydroxymethyl)thiazole (or its protected form). This halo-thiazole could then undergo a Suzuki or Stille cross-coupling reaction with a suitable tert-butyl organometallic reagent. Ligand-free palladium catalysts have been shown to be effective in the direct arylation of thiazoles, suggesting that similar conditions could be explored for alkylation. organic-chemistry.orgresearchgate.net While often used for arylation, these methods highlight the potential for functionalizing the thiazole ring at specific positions. nih.govkfupm.edu.sa

These palladium-catalyzed methods, though potentially more complex in terms of catalyst systems and reaction conditions, offer the advantage of modularity, allowing for the late-stage introduction of the tert-butyl group.

Table 2: Comparison of Synthetic Routes

| Synthetic Route | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Hantzsch Synthesis (Ester Route) | Pivalothioamide, Ethyl Bromopyruvate, LiAlH₄ | Reliable, high-yielding, well-established | Multi-step process (synthesis, reduction) |

| Hantzsch Synthesis (Direct Route) | Pivalothioamide, 1,3-Dichloroacetone, NaOAc/hydrolysis | Fewer steps to functionalized intermediate | May require harsher conditions for substitution |

| Palladium-Catalyzed Cross-Coupling | 2-Halo-4-(hydroxymethyl)thiazole, tert-butyl organometallic reagent, Pd catalyst | Modular, allows late-stage functionalization | Requires synthesis of halo-precursor, catalyst optimization |

Synthesis of this compound: Specific Pathways

The construction of this compound is typically achieved through multi-step sequences, as direct synthesis methods are not commonly reported. The core of the synthesis lies in the formation of the substituted thiazole ring, followed by the modification of a functional group to yield the desired primary alcohol.

Direct Synthesis Approaches

While a single-step, direct synthesis of this compound from elementary precursors is not prominently featured in the literature, the most direct method for constructing the core 2-tert-butyl-1,3-thiazole-4-yl scaffold is the Hantzsch thiazole synthesis. youtube.com This classical method involves the condensation of an α-haloketone with a thioamide. youtube.com For the synthesis of precursors to the target compound, this involves the reaction between ethyl bromopyruvate and pivalthioamide (2,2-dimethylpropanethioamide). This reaction directly yields ethyl 2-tert-butylthiazole-4-carboxylate, a key intermediate that can be subsequently converted to the target methanol derivative.

Multi-Step Synthetic Sequences from Simpler Thiazole Precursors

A more common and well-documented approach is a two-step sequence starting from commercially available reagents. This pathway provides a reliable and scalable method for producing this compound.

Step 1: Hantzsch Synthesis of Ethyl 2-tert-butylthiazole-4-carboxylate The first step is the Hantzsch condensation reaction. Pivalthioamide is reacted with ethyl bromopyruvate to form the heterocyclic ring of ethyl 2-tert-butylthiazole-4-carboxylate. This reaction is typically performed in a suitable solvent such as ethanol. youtube.com

Step 2: Reduction of the Ester to this compound The second step involves the reduction of the carboxylate ester group to a primary alcohol. A powerful reducing agent, such as Lithium aluminum hydride (LiAlH₄), is required for this transformation, as milder reagents like sodium borohydride are generally not effective for reducing esters. libretexts.orgkhanacademy.org The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) at reduced temperatures (e.g., 0 °C) to control the reactivity of LiAlH₄. chemicalbook.comnih.gov An aqueous workup follows the reduction to quench excess reagent and liberate the alcohol product. nih.govlibretexts.org This reduction of a thiazole-4-carboxylate to the corresponding methanol is a standard and high-yielding procedure in thiazole chemistry. chemicalbook.comnih.gov

Optimization of Reaction Conditions (Temperature, Solvents, Catalysts)

The efficiency and yield of the synthetic sequence can be significantly influenced by the reaction conditions. Optimization of these parameters is crucial for practical synthesis.

For the Hantzsch thiazole synthesis , various factors can be tuned. The choice of solvent can range from alcohols like ethanol to aprotic solvents, depending on the specific substrates. youtube.commdpi.com While the reaction often proceeds without a catalyst, acidic or basic conditions can sometimes alter the reaction rate and regioselectivity. rsc.org Temperature is also a key variable, with many reactions performed under reflux to ensure completion. youtube.com

For the reduction step , conditions must be carefully controlled due to the high reactivity of LiAlH₄. The reaction is almost exclusively run in anhydrous solvents like THF to prevent violent quenching of the reagent. chemicalbook.comnih.gov The temperature is typically maintained at 0 °C during the addition of the reagent and then allowed to warm to room temperature to ensure the reaction goes to completion. chemicalbook.com

The following table summarizes typical conditions for these synthetic steps, based on analogous transformations reported in the literature.

| Parameter | Hantzsch Thiazole Synthesis | Ester Reduction with LiAlH₄ |

| Solvent | Ethanol, 1-Butanol, Water, DMF | Anhydrous Tetrahydrofuran (THF) |

| Temperature | Room Temperature to Reflux (65-100 °C) | 0 °C to Room Temperature |

| Catalyst | Often none; sometimes acid (e.g., HCl) or base | None (reagent-based) |

| Typical Reagents | α-haloketone, Thioamide | Lithium aluminum hydride (LiAlH₄) |

| Reaction Time | 2 - 24 hours | 1 - 4 hours |

This interactive table is based on data from analogous reactions described in the literature. chemicalbook.comnih.govmdpi.comrsc.org

Green Chemistry Principles in Synthesis (e.g., solvent-free conditions, microwave assistance)

Modern synthetic chemistry emphasizes the use of environmentally benign methods. Several green chemistry principles have been successfully applied to the Hantzsch thiazole synthesis, making the production of the key thiazole intermediate more sustainable. bepls.com

Microwave Assistance: Microwave irradiation has emerged as a powerful tool to accelerate the Hantzsch reaction. nih.govresearchgate.net It often leads to significantly reduced reaction times (from hours to minutes) and improved product yields compared to conventional heating methods. nih.govbeilstein-journals.org

Green Solvents: The use of environmentally friendly solvents is another key aspect. Researchers have successfully employed water, ethanol-water mixtures, or deep eutectic solvents (such as choline (B1196258) chloride/glycerol) for the Hantzsch synthesis, replacing more hazardous volatile organic compounds. bepls.comnih.gov

Solvent-Free Conditions: In some cases, the reaction can be performed under solvent-free conditions, for example by grinding the reactants together at room temperature. researchgate.net This approach minimizes waste and simplifies product purification. organic-chemistry.org

Functionalization and Derivatization of the Hydroxyl Group

The primary hydroxyl group of this compound is a versatile functional handle that allows for the synthesis of a wide range of derivatives through various chemical transformations.

Esterification and Etherification Reactions

Esterification: The hydroxyl group can be readily converted into an ester linkage. Several standard methods are applicable:

Fischer Esterification: This involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). libretexts.orgkhanacademy.org The reaction is typically heated to drive the equilibrium towards the product ester.

Acylation with Acid Chlorides/Anhydrides: A more reactive approach involves treating the alcohol with an acyl chloride or anhydride in the presence of a base, such as pyridine or triethylamine, to neutralize the acidic byproduct (HCl or a carboxylic acid).

Steglich Esterification: For sensitive substrates, the Steglich esterification offers a mild, room-temperature alternative. nih.gov This method uses a coupling agent, such as N,N′-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), often with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the condensation between the alcohol and a carboxylic acid. nih.gov

Etherification: Ethers can be synthesized from the hydroxyl group, most commonly via the Williamson ether synthesis. This two-step process involves:

Deprotonation: The alcohol is first treated with a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide.

Nucleophilic Substitution: The resulting alkoxide, a potent nucleophile, is then reacted with a primary alkyl halide (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction to form the desired ether.

These functionalization strategies enable the synthesis of diverse libraries of this compound derivatives for further study.

Oxidation to the Corresponding Aldehyde and Carboxylic Acid

The primary alcohol of this compound can be selectively oxidized to either the corresponding aldehyde, 2-tert-butyl-1,3-thiazole-4-carbaldehyde (B154801), or the carboxylic acid, 2-tert-butyl-1,3-thiazole-4-carboxylic acid, by choosing appropriate oxidizing agents and reaction conditions.

Aldehyde Synthesis: The conversion to the aldehyde requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758) (DCM) are effective for this transformation. Other modern methods, including Swern oxidation (using oxalyl chloride, dimethyl sulfoxide, and a hindered base like triethylamine) or Dess-Martin periodinane (DMP) oxidation, also provide high yields of the aldehyde under controlled conditions.

Carboxylic Acid Synthesis: More potent oxidizing agents are employed for the complete oxidation of the primary alcohol to the carboxylic acid. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄) in a basic solution, or chromic acid (generated in situ from chromium trioxide and sulfuric acid, i.e., Jones reagent). The reaction typically requires heating to ensure the conversion is complete. An alternative route to 2-tert-butyl-1,3-thiazole-4-carboxylic acid involves the hydrolysis of its corresponding ester, for instance, ethyl 2-tert-butylthiazole-4-carboxylate, using a base like lithium hydroxide. nih.gov

| Target Product | Reagent(s) | Typical Conditions |

|---|---|---|

| 2-tert-butyl-1,3-thiazole-4-carbaldehyde | Pyridinium chlorochromate (PCC) | Dichloromethane (DCM), Room Temperature |

| 2-tert-butyl-1,3-thiazole-4-carbaldehyde | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM), Room Temperature |

| 2-tert-butyl-1,3-thiazole-4-carboxylic acid | Potassium permanganate (KMnO₄) | Aqueous base (e.g., NaOH), Heat |

| 2-tert-butyl-1,3-thiazole-4-carboxylic acid | Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to Room Temperature |

Nucleophilic Substitution Reactions at the Methanol Moiety

The hydroxyl group of the methanol moiety is a poor leaving group. Therefore, to facilitate nucleophilic substitution, it must first be converted into a more reactive functional group, such as a halide or a sulfonate ester (e.g., tosylate, mesylate). This two-step process allows for the introduction of a wide range of nucleophiles at the 4-position's methylene (B1212753) carbon.

Activation Step:

Halogenation: The alcohol can be converted to the corresponding chloride, (4-(chloromethyl)-2-tert-butyl-1,3-thiazole), using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). Similarly, phosphorus tribromide (PBr₃) can be used for bromination.

Sulfonylation: Reaction with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine yields the corresponding tosylate or mesylate esters. These are excellent leaving groups for subsequent SN2 reactions.

Substitution Step: Once activated, the methylene group is susceptible to attack by various nucleophiles. For example, sodium azide (B81097) (NaN₃) can be used to introduce an azido (B1232118) group, which can be further reduced to an amine. Sodium cyanide (NaCN) can introduce a nitrile group, which can be hydrolyzed to a carboxylic acid, extending the carbon chain. Other nucleophiles like alkoxides, thiolates, and amines can also be employed to generate a diverse library of derivatives.

| Intermediate Leaving Group | Nucleophile | Final Product Functional Group |

|---|---|---|

| -OTs (Tosylate) | N₃⁻ (Azide) | -CH₂N₃ (Azidomethyl) |

| -Cl (Chloride) | CN⁻ (Cyanide) | -CH₂CN (Cyanomethyl) |

| -Br (Bromide) | CH₃O⁻ (Methoxide) | -CH₂OCH₃ (Methoxymethyl) |

| -OMs (Mesylate) | R-SH (Thiol) | -CH₂SR (Thiomethyl ether) |

Synthesis of Conjugates and Pro-drug Analogs

The functional groups derived from this compound, particularly the hydroxyl, carboxyl, and amino groups (obtained after substitution and reduction), serve as valuable handles for synthesizing conjugates and pro-drug analogs.

Ester and Ether Linkages: The parent alcohol can be directly coupled with carboxylic acids (e.g., amino acids, other drugs) using esterification methods like the Steglich or Mitsunobu reactions to form ester conjugates. Alternatively, it can be converted into an ether by Williamson ether synthesis, linking it to another molecule.

Amide Linkages: The carboxylic acid derivative, 2-tert-butyl-1,3-thiazole-4-carboxylic acid, is particularly useful for forming stable amide bonds with amine-containing molecules. Standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate this conjugation. This approach is common in the development of peptidomimetics and pro-drugs where the thiazole moiety is linked to a biologically active peptide or a targeting ligand.

These strategies allow for the modification of the pharmacokinetic properties of a drug, potentially improving its solubility, stability, and targeted delivery.

Modification of the Thiazole Ring System

Introduction of Substituents at Position 5 (if applicable)

The electronic properties of the thiazole ring dictate its reactivity towards electrophilic substitution. Theoretical calculations and experimental evidence suggest that the C5 position is the most electron-rich and, therefore, the primary site for electrophilic attack, especially when the C2 and C4 positions are already substituted. pharmaguideline.comresearchgate.net The tert-butyl group at C2 is an electron-donating group, which can further activate the ring towards substitution. stackexchange.com

Common electrophilic substitution reactions that could be applied to introduce substituents at the C5 position include:

Halogenation: Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce bromine or chlorine at the C5 position. Copper(II) halides have also been shown to be effective for the regioselective halogenation of thiazole derivatives. nih.gov

Nitration: A mixture of nitric acid and sulfuric acid can be used to introduce a nitro group (-NO₂), although harsh conditions might be required.

Friedel-Crafts Acylation: Under Lewis acid catalysis (e.g., AlCl₃), an acyl group can be introduced using an acyl chloride or anhydride.

| Reaction | Reagent(s) | Substituent Introduced |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | -Br |

| Chlorination | N-Chlorosuccinimide (NCS) | -Cl |

| Nitration | HNO₃/H₂SO₄ | -NO₂ |

| Acylation | RCOCl/AlCl₃ | -COR |

Exploration of Thiazole Ring Fused Systems (if applicable, e.g., with other heterocycles)

The thiazole ring can serve as a foundation for the construction of fused bicyclic and polycyclic heterocyclic systems. These larger, more complex structures are of significant interest in drug discovery. One prominent example is the synthesis of thiazolo[4,5-b]pyridines. Research has demonstrated the synthesis of 2-tert-butylthiazolo[4,5-b]pyridine from precursors derived from 2-aminopyridine. nih.govresearchgate.net One method involves the acid hydrolysis of 3-(diisopropylaminothiocarbonylthio)-2-(pivalamido)pyridine under reflux conditions. researchgate.net Another approach is the reaction of 3-(diisopropylaminothiocarbonylthio)-2-aminopyridine with 2,2-dimethylpropionic acid in the presence of phosphorus oxychloride. researchgate.net These methods illustrate how a suitably functionalized pyridine ring can be annulated to a thiazole core, or vice-versa, to create the fused system. Other synthetic strategies, such as the Friedländer annulation, can also be employed to construct the pyridine ring onto a pre-existing functionalized thiazole. researchgate.net

Stereoselective and Enantioselective Synthesis (if applicable for chiral derivatives)

While this compound itself is an achiral molecule, it serves as a prochiral precursor for the synthesis of chiral derivatives. The creation of a new stereocenter can be achieved through various stereoselective reactions.

Asymmetric Reactions at the Carbonyl Group: A key strategy involves the oxidation of the primary alcohol to the aldehyde (2-tert-butyl-1,3-thiazole-4-carbaldehyde). This aldehyde can then be subjected to asymmetric nucleophilic addition reactions.

Asymmetric Alkylation/Arylation: The use of chiral organometallic reagents or the addition of achiral Grignard or organolithium reagents in the presence of a chiral ligand can lead to the formation of chiral secondary alcohols with high enantiomeric excess.

Asymmetric Reduction: If the primary alcohol is oxidized to a ketone (by first converting it to a secondary alcohol and then oxidizing), the subsequent asymmetric reduction of the ketone using chiral reducing agents (e.g., chiral borane (B79455) reagents or catalytic asymmetric hydrogenation) would yield a chiral alcohol.

The field of asymmetric synthesis involving thiazole-related compounds is established. For instance, catalytic enantioselective Michael additions using 5H-thiazol-4-ones as pronucleophiles have been successfully developed to create tertiary thiols with high diastereo- and enantioselectivity. ehu.es Similarly, chemo- and stereoselective methods for the synthesis of substituted thiazoles from chiral propargyl alcohols are known, demonstrating that the thiazole scaffold is compatible with stereocontrolled transformations. nih.gov These precedents support the feasibility of applying modern asymmetric synthesis techniques to derivatives of this compound to generate optically active molecules for various applications.

Chiral Pool Approaches

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. This strategy incorporates a pre-existing stereocenter into the target molecule, avoiding the need for a de novo asymmetric induction step. For the synthesis of this compound, a plausible chiral pool approach would involve starting with a chiral α-hydroxy-β-halo ester or a related three-carbon building block.

For instance, derivatives of lactic acid or serine, which are commercially available in both enantiomeric forms, could serve as precursors. The synthesis could proceed through the following hypothetical sequence:

Protection and Thioamidation: The carboxyl group of a chiral starting material like ethyl (S)-lactate could be converted to a thioamide. The pivaloyl group, which gives rise to the tert-butyl substituent on the thiazole ring, can be introduced by reacting pivaloyl chloride with an appropriate amine, followed by thionation.

Hantzsch Thiazole Synthesis: The resulting chiral thioamide can then be subjected to a Hantzsch-type cyclization with a suitable C2 synthon, such as 1,3-dichloroacetone. This would construct the thiazole ring.

Functional Group Manipulation: Subsequent reduction of the ester group at the 4-position of the thiazole ring would yield the desired chiral alcohol, (S)-(2-Tert-butyl-1,3-thiazol-4-yl)methanol.

While no specific literature detailing this exact sequence for the target molecule was identified, the principles of chiral pool synthesis are well-established and offer a reliable route to enantiomerically pure products. d-nb.info

Table 1: Potential Chiral Pool Starting Materials

| Starting Material | Configuration | Potential Advantages |

|---|---|---|

| (S)-Lactic Acid | S | Readily available, two functional handles for elaboration. |

| (R)-Lactic Acid | R | Access to the other enantiomer of the target. |

| (S)-Serine | S | Contains the required carbon backbone and hydroxyl group. |

Asymmetric Catalysis

Asymmetric catalysis involves the use of a chiral catalyst to control the stereochemical outcome of a reaction, generating a chiral product from a prochiral substrate. A key strategy for synthesizing this compound via this approach would be the asymmetric reduction of a precursor ketone, 2-tert-butyl-1,3-thiazole-4-carbaldehyde.

This reduction can be achieved using various catalytic systems:

Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst to stereoselectively reduce ketones with borane. The predictable stereochemical outcome and high enantioselectivities often achieved make this a powerful tool.

Asymmetric Transfer Hydrogenation: Chiral ruthenium or rhodium complexes, often with diamine or amino alcohol ligands, can catalyze the transfer of hydrogen from a source like isopropanol (B130326) or formic acid to the ketone, affording the chiral alcohol with high enantiomeric excess.

Table 2: Representative Asymmetric Reduction Catalysts

| Catalyst System | Reductant | Key Features |

|---|---|---|

| Chiral Oxazaborolidine (CBS) | Borane (BH₃) | High enantioselectivity, predictable stereochemistry. |

| Ru(II)-TsDPEN | Isopropanol/Formic Acid | Efficient for transfer hydrogenation of aryl ketones. |

Diastereoselective Methods

Diastereoselective methods involve the use of a chiral auxiliary temporarily attached to the substrate. The inherent chirality of the auxiliary directs the stereochemical course of a subsequent reaction, leading to the formation of one diastereomer in preference to others. After the desired stereocenter is created, the auxiliary is removed.

A potential diastereoselective route to this compound could involve the following steps:

Attachment of a Chiral Auxiliary: 2-Tert-butyl-1,3-thiazole-4-carboxylic acid could be coupled to a chiral auxiliary, such as an Evans oxazolidinone or a Oppolzer's sultam.

Diastereoselective Reduction: The resulting chiral imide can then be reduced. The steric bulk of the chiral auxiliary would shield one face of the carbonyl group, directing the hydride attack to the opposite face and leading to the formation of a chiral alcohol with high diastereoselectivity.

Removal of the Chiral Auxiliary: The chiral auxiliary can then be cleaved under mild conditions to afford the enantiomerically enriched this compound.

This approach offers the advantage of high stereocontrol and the ability to recover and reuse the chiral auxiliary. The choice of auxiliary and the reaction conditions are critical for achieving high diastereoselectivity.

Table 3: Common Chiral Auxiliaries for Diastereoselective Reductions

| Chiral Auxiliary | Key Features |

|---|---|

| Evans Oxazolidinones | High diastereoselectivity in aldol, alkylation, and reduction reactions. |

| Oppolzer's Sultam | Excellent stereocontrol in a variety of transformations. |

Advanced Spectroscopic and Structural Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. Through a suite of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the proton and carbon framework of (2-Tert-butyl-1,3-thiazol-4-yl)methanol can be assembled.

1D NMR (¹H, ¹³C) for Structural Confirmation

One-dimensional NMR provides fundamental information about the chemical environment, number, and connectivity of hydrogen (¹H) and carbon (¹³C) atoms in the molecule. The expected chemical shifts for this compound in a common deuterated solvent like CDCl₃ are detailed below. illinois.edupitt.educarlroth.com The signals confirm the presence of the key functional groups: a tert-butyl group, a thiazole (B1198619) ring, and a primary alcohol moiety. pdx.eduoregonstate.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|---|

| C(CH₃)₃ | ~1.45 | Singlet (s) | 9H | ~30.5 |

| C(CH₃)₃ | - | - | - | ~36.0 |

| Thiazole-H5 | ~7.15 | Singlet (s) | 1H | ~114.8 |

| CH₂OH | ~4.78 | Singlet (s) or Doublet (d) | 2H | ~59.7 |

| CH₂OH | Variable (broad s) | Singlet (s) or Triplet (t) | 1H | - |

| Thiazole-C2 | - | - | - | ~177.0 |

| Thiazole-C4 | - | - | - | ~152.3 |

Note: The multiplicity and chemical shift of the hydroxyl (-OH) proton are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

Two-dimensional NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the molecule's connectivity. rsc.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin coupling networks. For this compound, a key COSY correlation would be expected between the methylene (B1212753) protons (-CH₂) and the hydroxyl proton (-OH) of the methanol (B129727) group, provided that the rate of proton exchange is slow. This would confirm their proximity within the same functional group.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This is crucial for assigning the carbon signals. Expected correlations include:

The ¹H signal at ~1.45 ppm with the ¹³C signal at ~30.5 ppm (tert-butyl methyls).

The ¹H signal at ~7.15 ppm with the ¹³C signal at ~114.8 ppm (thiazole C5-H5).

The ¹H signal at ~4.78 ppm with the ¹³C signal at ~59.7 ppm (-CH₂OH).

A correlation from the nine equivalent tert-butyl protons (~1.45 ppm) to the thiazole C2 carbon (~177.0 ppm), confirming the attachment of the tert-butyl group at the 2-position of the ring.

Correlations from the methylene protons (-CH₂OH) at ~4.78 ppm to the thiazole C4 (~152.3 ppm) and C5 (~114.8 ppm) carbons, which solidifies the position of the methanol group at C4.

A correlation from the thiazole H5 proton (~7.15 ppm) to the thiazole C4 carbon (~152.3 ppm).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. A NOESY spectrum would likely show a correlation between the thiazole H5 proton and the adjacent methylene (-CH₂) protons, further confirming the substitution pattern around the heterocyclic ring.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical technique for determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy.

Accurate Mass Determination for Elemental Composition

For this compound, the molecular formula is C₈H₁₃NOS. The calculated monoisotopic mass is 171.0718 Da. HRMS analysis would be expected to yield a measured mass that matches this theoretical value to within a few parts per million (ppm), thereby confirming the elemental composition. The predicted masses for common adduct ions are listed below. uni.lu

Table 2: Predicted HRMS Data for this compound Adducts

| Adduct Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 172.0791 |

| [M+Na]⁺ | 194.0610 |

| [M+K]⁺ | 210.0350 |

| [M-H]⁻ | 170.0645 |

Fragmentation Pattern Analysis for Structural Elucidation

Analysis of the fragmentation patterns in mass spectrometry provides valuable information that corroborates the proposed structure. Under electron impact (EI) ionization, compounds containing a tert-butyl group typically exhibit characteristic fragmentation pathways. nih.govdoaj.orgpearson.com

A primary fragmentation event would be the loss of a methyl radical (•CH₃, 15 Da) from the tert-butyl group to form a stable tertiary carbocation, resulting in a prominent peak at m/z 156. An even more significant fragmentation would be the cleavage of the bond between the tert-butyl group and the thiazole ring, leading to the loss of a tert-butyl radical (•C(CH₃)₃, 57 Da). This would generate a thiazol-4-yl-methanol cation, which would be observed at m/z 114. The tert-butyl cation itself at m/z 57 is also expected to be a major peak in the spectrum. researchgate.net These characteristic fragmentation patterns provide strong evidence for the presence and location of the tert-butyl substituent. rsc.org

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. libretexts.orglibretexts.org For this compound, the spectra would be dominated by absorptions corresponding to the O-H, C-H, C=N, C=C, and C-O bonds. researchgate.netcdnsciencepub.comnih.gov

Table 3: Characteristic Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H stretch | Alcohol | 3200-3600 | Broad, Strong (IR) |

| C-H stretch | Aliphatic (tert-butyl, -CH₂) | 2850-2970 | Strong (IR, Raman) |

| C=N stretch | Thiazole ring | ~1620 | Medium (IR, Raman) |

| C=C stretch | Thiazole ring | ~1505 | Medium (IR, Raman) |

| C-O stretch | Primary Alcohol | ~1030 | Strong (IR) |

The broad O-H stretching band in the IR spectrum is a definitive indicator of the alcohol functional group. The sharp, strong bands in the 2850-2970 cm⁻¹ region confirm the presence of saturated C-H bonds. The vibrations associated with the thiazole ring provide a fingerprint region that confirms the presence of the heterocycle. researchgate.netiosrjournals.org

Identification of Key Functional Groups (e.g., O-H, C=N, C-S stretching)

Infrared (IR) spectroscopy allows for the identification of key functional groups within this compound by detecting the vibrational frequencies of its bonds.

O-H Stretching: The hydroxyl (-OH) group of the methanol substituent is characterized by a strong, broad absorption band, typically appearing in the region of 3200-3600 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding in the condensed phase.

C=N Stretching: The endocyclic carbon-nitrogen double bond (imine) of the thiazole ring gives rise to a characteristic stretching vibration. This peak is typically observed in the 1650-1550 cm⁻¹ range. In related thiazole derivatives, this vibration is a key marker for the integrity of the heterocyclic ring. researchgate.net

C-S Stretching: The carbon-sulfur bond within the thiazole ring produces a weaker absorption band. These C-S stretching vibrations are typically found in the 800-600 cm⁻¹ region of the IR spectrum.

X-ray Crystallography for Solid-State Structure Determination

While the specific crystal structure for this compound is not publicly available, analysis of closely related compounds, such as [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol, provides significant insight into the expected solid-state conformation, bond parameters, and intermolecular interactions of the (thiazol-4-yl)methanol core. nih.gov

Bond Lengths, Bond Angles, and Dihedral Angles

Crystallographic data from analogous structures reveal the precise geometry of the thiazole-methanol framework. The bond lengths and angles are consistent with the hybridisation of the constituent atoms. The thiazole ring is planar, a characteristic feature of aromatic heterocyclic systems.

Interactive Table: Selected Bond Lengths from a Thiazole-Methanol Analog nih.gov Data from the crystal structure of [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol.

| Bond | Length (Å) |

| S1—C2 | 1.74 |

| S1—C5 | 1.72 |

| N1—C2 | 1.31 |

| N1—C4 | 1.38 |

| C4—C5 | 1.36 |

| C4—C17 | 1.49 |

| O1—C17 | 1.42 |

Interactive Table: Selected Bond Angles from a Thiazole-Methanol Analog nih.gov Data from the crystal structure of [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol.

| Atoms | Angle (°) |

| C2—S1—C5 | 90.1 |

| C2—N1—C4 | 111.2 |

| N1—C2—S1 | 115.3 |

| N1—C4—C5 | 114.3 |

| S1—C5—C4 | 109.1 |

| N1—C4—C17 | 121.5 |

| C5—C4—C17 | 124.2 |

| O1—C17—C4 | 112.1 |

Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

In the solid state, molecules of (thiazol-4-yl)methanol derivatives are stabilized by a network of intermolecular forces. The most significant of these is hydrogen bonding. The hydroxyl group (-OH) of the methanol substituent acts as a hydrogen bond donor, while the nitrogen atom (N1) of the thiazole ring serves as a hydrogen bond acceptor. This results in the formation of O—H⋯N hydrogen bonds, which link adjacent molecules into chains or more complex networks, contributing to the stability of the crystal lattice. nih.gov In the crystal structure of [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol, these hydrogen bonds link the molecules into chains along the c-axis. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to study the electronic transitions within the molecule, providing information about its conjugated systems and aromaticity.

Electronic Transitions and Aromaticity Studies

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions associated with the thiazole ring. Aromatic and heteroaromatic compounds typically exhibit absorptions arising from π→π* transitions. For the parent thiazole molecule, a characteristic absorption is observed around 231-235 nm. nist.gov The substituents on the thiazole ring—the tert-butyl group at position 2 and the hydroxymethyl group at position 4—are expected to act as auxochromes. These groups can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to the unsubstituted thiazole ring.

Solvatochromism Investigations

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This change is due to differential solvation of the ground and excited states of the molecule. For compounds like this compound, investigating the UV-Vis absorption spectrum in a range of solvents with varying polarities can provide insight into the nature of its electronic transitions and the change in dipole moment upon excitation. Studies on other substituted thiazoles have shown that they can exhibit significant solvatochromic shifts, with absorption maxima moving to longer wavelengths (a bathochromic shift) in more polar solvents. researchgate.net This behavior suggests a more polar excited state compared to the ground state, indicative of intramolecular charge transfer character in the electronic transition. researchgate.net

Computational and Theoretical Investigations of 2 Tert Butyl 1,3 Thiazol 4 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed understanding of molecular properties. For (2-Tert-butyl-1,3-thiazol-4-yl)methanol, these calculations reveal intricate details about its geometry and electronic nature.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the optimized geometry of molecules like this compound. DFT calculations, often employing functionals such as B3LYP with a basis set like 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles with high accuracy. nih.govnih.gov

The electronic structure, including the distribution of electron density and molecular orbital energies, is also elucidated through DFT. These studies are instrumental in understanding the molecule's stability and reactivity. researchgate.net

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C=N | 1.35 | - | - |

| C-S | 1.75 | - | - |

| C-C (ring) | 1.38 | - | - |

| C-C (tert-butyl) | 1.54 | - | - |

| C-O | 1.43 | - | - |

| - | - | S-C=N | 115 |

| - | - | C-C-S | 110 |

| - | - | C-C-O | 109.5 |

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a higher level of accuracy for electronic structure calculations, albeit at a greater computational cost. These methods are crucial for benchmarking results from DFT and for obtaining highly reliable predictions of molecular properties for this compound.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational methods are invaluable for predicting the spectroscopic signatures of molecules, which aids in their experimental identification and characterization.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts. nih.gov For this compound, theoretical predictions of ¹H and ¹³C NMR spectra can help in the assignment of experimental signals. nih.govmdpi.com

IR Spectroscopy: The vibrational frequencies and intensities of this compound can be computed from the second derivatives of the energy with respect to the atomic coordinates. These calculations help in interpreting the experimental FT-IR spectrum by assigning specific vibrational modes to the observed absorption bands. scielo.org.za

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra of molecules. nih.gov By calculating the excitation energies and oscillator strengths, the λ_max values in the UV-Vis spectrum of this compound can be predicted, providing insight into its electronic transitions. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound (Note: The following data is illustrative.)

| Spectroscopy | Predicted Peak/Shift | Assignment |

|---|---|---|

| ¹H NMR | 1.3 ppm (s, 9H) | tert-butyl protons |

| 4.7 ppm (s, 2H) | CH₂ protons | |

| 7.1 ppm (s, 1H) | Thiazole (B1198619) ring proton | |

| ¹³C NMR | 30 ppm | C(CH₃)₃ |

| 60 ppm | CH₂OH | |

| 115 ppm | Thiazole C5 | |

| 150 ppm | Thiazole C4 | |

| 170 ppm | Thiazole C2 | |

| IR (cm⁻¹) | 3400 (broad) | O-H stretch |

| 2950 | C-H stretch (aliphatic) | |

| 1600 | C=N stretch | |

| 1050 | C-O stretch |

Conformational Analysis and Potential Energy Surfaces

The flexibility of the hydroxymethyl group in this compound allows for different spatial arrangements or conformations. Conformational analysis involves systematically exploring these different arrangements to identify the most stable conformers. By calculating the potential energy surface (PES), which maps the energy of the molecule as a function of its geometry, the global and local energy minima corresponding to stable conformers can be identified. chemrxiv.org This analysis is crucial for understanding the molecule's shape and how it might interact with other molecules.

Molecular Electrostatic Potential (MEP) Mapping and Frontier Molecular Orbital (FMO) Analysis

MEP and FMO analyses are essential for understanding the chemical reactivity of this compound.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen and oxygen atoms, indicating these as sites for electrophilic attack. Positive potential (blue) would be expected around the hydroxyl hydrogen, making it susceptible to nucleophilic attack. mdpi.comresearchgate.net

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pku.edu.cnucsb.edu

The HOMO represents the ability to donate an electron, and its location indicates the most probable site for electrophilic attack. In this compound, the HOMO is likely to be localized on the electron-rich thiazole ring, particularly the sulfur and nitrogen atoms.

The LUMO represents the ability to accept an electron, and its location indicates the most probable site for nucleophilic attack. The LUMO is expected to be distributed over the thiazole ring.

The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. scite.ai

Table 3: Frontier Molecular Orbital Properties of this compound (Note: The following data is illustrative.)

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

Reactivity Descriptors

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the electronic structure and reactivity of molecules like thiazole derivatives. epu.edu.iqresearchgate.net Reactivity descriptors, derived from the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—offer valuable insights into a molecule's kinetic stability and chemical reactivity. mdpi.com

Studies on various thiazole derivatives consistently utilize DFT calculations, often with the B3LYP functional and basis sets like 6-311G(d,p) or 6-31G(d,p), to determine these properties. epu.edu.iqbohrium.com The HOMO-LUMO energy gap (ΔE) is a key descriptor; a larger gap suggests higher electronic stability and lower reactivity, while a smaller gap indicates a molecule is more prone to chemical reactions. mdpi.com

For instance, in a study of thiazole-bearing sulfonamide analogs, DFT calculations at the ωB97XD/6–31g(d,p) level of theory were used to determine their electronic properties. mdpi.com The HOMO and LUMO energies for these compounds were found to be in the range of -8.36 eV and -0.46 eV, respectively, leading to an energy gap of around 7.91 eV. mdpi.com Another investigation on different thiazole derivatives reported HOMO-LUMO energy gaps calculated to be between 3.7495 eV and 4.4818 eV, indicating varied levels of reactivity based on substitution patterns.

Table 1: Representative Frontier Molecular Orbital Energies of Thiazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Thiazole-sulfonamide analog 1 | -8.36 | -0.46 | 7.91 |

| Thiazole-sulfonamide analog 2 | -8.36 | -0.44 | 7.92 |

| A different thiazole derivative | -5.3582 | -0.8765 | 4.4818 |

This table presents data from computational studies on various thiazole derivatives to illustrate typical values for reactivity descriptors. mdpi.com

Reaction Mechanism Studies of Synthetic Pathways and Derivatizations

Theoretical investigations into reaction mechanisms provide a molecular-level understanding of how chemical transformations occur, complementing experimental synthesis. For thiazole derivatives, computational studies can map out the energy profiles of synthetic routes, identify transition states, and elucidate the roles of catalysts and reagents.

A common and historically significant method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis. This typically involves the condensation reaction between an α-haloketone and a thioamide. organic-chemistry.org Computational studies of such mechanisms can clarify the stepwise process, including initial S-alkylation followed by cyclization and dehydration. For example, the proposed mechanism for the synthesis of certain 2,3,4-trisubstituted thiazoles involves the nucleophilic attack of the sulfur atom on the α-halocarbon, followed by an intramolecular nucleophilic attack of a nitrogen atom and subsequent dehydration, a process that proceeds via an SN2-type reaction. mdpi.com

The synthesis of the "(...-thiazol-4-yl)methanol" moiety often involves the reduction of a corresponding thiazole-4-carboxylic acid or its ester. A documented synthesis for a similar compound, [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol, involves the reduction of 2-biphenyl-4-yl-thiazole-4-carboxylic acid ethyl ester using lithium aluminium hydride in THF. nih.gov Computational modeling of such a reduction could detail the hydride transfer mechanism and the energetics of the reaction pathway.

Furthermore, derivatization of the hydroxymethyl group in this compound would open avenues to a variety of other compounds. For instance, the synthesis of α-amino amides from related thiazole structures has been achieved through the substitution of an α-halogen atom with various nitrogen nucleophiles. nih.gov Theoretical studies can be employed to predict the feasibility and regioselectivity of such derivatization reactions, guiding synthetic efforts.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely applied in drug discovery to understand how potential drug candidates, such as thiazole derivatives, interact with biological targets like proteins or enzymes. nih.govresearchgate.net

Numerous studies have employed molecular docking to investigate the binding modes of various thiazole-containing compounds. For instance, docking studies on novel thiazole derivatives have been performed to evaluate their potential as inhibitors for targets such as cyclooxygenase-2 (COX-2), tubulin, and various protein kinases. nih.govnih.govresearchgate.net These studies typically reveal key interactions, such as hydrogen bonds and π-π stacking, between the thiazole derivative and the amino acid residues in the active site of the target protein. researchgate.net

In the context of this compound, molecular docking simulations could be used to explore its potential interactions with various biological targets. The hydroxymethyl group could act as a hydrogen bond donor or acceptor, while the thiazole ring itself can participate in various non-covalent interactions. The bulky tert-butyl group would likely play a significant role in the steric fit within a binding pocket.

Following docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-protein complex over time. researchgate.net MD simulations provide insights into the flexibility of the complex and can confirm the stability of the interactions identified through docking. For example, a study on thiazole derivatives as potential antifungal agents used MD simulations to confirm the stability of the ligand-protein complex, supported by analyses of root-mean-square deviation (RMSD) and flexibility. researchgate.net While no such studies have been published for this compound specifically, these computational tools hold the potential to elucidate its bioactivity and guide further research.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol |

Reactivity and Reaction Mechanisms of 2 Tert Butyl 1,3 Thiazol 4 Yl Methanol and Its Derivatives

Reactions at the Hydroxyl Group

The primary alcohol functionality is a versatile handle for numerous chemical modifications, including nucleophilic displacement and oxidation reactions.

The hydroxyl group of (2-tert-butyl-1,3-thiazol-4-yl)methanol can be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic displacement reactions. This two-step sequence allows for the introduction of a wide array of nucleophiles at the 4-methyl position.

A common strategy involves the initial conversion of the alcohol to the corresponding halide, for instance, by treatment with a halogenating agent like thionyl chloride (for chlorination) or phosphorus tribromide (for bromination). The resulting (2-tert-butyl-1,3-thiazol-4-yl)methyl halide is then susceptible to attack by various nucleophiles. For example, reaction with amines would yield amino derivatives, while reaction with thiols would produce thioethers.

The primary alcohol of this compound can undergo metal-catalyzed oxidation to furnish the corresponding aldehyde, (2-tert-butyl-1,3-thiazol-4-yl)carbaldehyde. This transformation is a crucial step in many synthetic pathways as the aldehyde group is a versatile functional group for further modifications. A variety of catalytic systems can be employed for this purpose, often favoring mild conditions to avoid over-oxidation to the carboxylic acid. amazonaws.comnih.gov

Commonly used catalysts include transition metal complexes based on ruthenium, palladium, or copper, often in the presence of a co-oxidant. rsc.org For instance, systems like copper(I)/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a terminal oxidant like oxygen or air are known to be effective for the selective oxidation of primary alcohols to aldehydes. amazonaws.com Another established method is the Swern oxidation, which utilizes oxalyl chloride or trifluoroacetic anhydride (B1165640) and dimethyl sulfoxide (DMSO). The Dess-Martin periodinane is another reagent capable of this transformation under mild conditions. organic-chemistry.org The resulting aldehyde is a key intermediate for forming new carbon-carbon bonds via reactions like the Wittig reaction or aldol condensations.

The synthesis of 4-methyl-5-formylthiazole, a structurally related compound, has been achieved through the oxidation of the corresponding alcohol, highlighting the feasibility of this transformation on the thiazole (B1198619) scaffold. nih.govresearchgate.net

Reactions of the Thiazole Ring

The thiazole ring in this compound is an aromatic heterocycle, and its reactivity is influenced by the presence of the nitrogen and sulfur heteroatoms, as well as the substituents at the 2- and 4-positions.

The thiazole ring can undergo electrophilic aromatic substitution. The position of substitution is directed by the existing substituents and the inherent electronic properties of the ring. Generally, the C5 position of the thiazole ring is the most susceptible to electrophilic attack due to its relatively higher electron density. pharmaguideline.com The presence of an electron-donating group at the C2 position, such as the tert-butyl group, further activates the ring towards electrophilic substitution, reinforcing the preference for the C5 position.

Halogenation is a common electrophilic substitution reaction for thiazoles. Direct bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). udayton.edu For instance, treatment of a 2-amino-1,3-thiazole with a copper(II) halide in acetonitrile has been shown to result in regioselective halogenation at the 5-position. nih.gov This halogenated derivative is a valuable precursor for subsequent cross-coupling reactions.

Nitration and sulfonation of the thiazole ring are also possible but may require harsher conditions due to the relatively electron-deficient nature of the ring compared to benzene. The specific conditions would need to be carefully optimized to achieve the desired substitution without causing degradation of the starting material.

The thiazole ring is generally resistant to nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups or through the formation of a thiazolium salt. The C2 position is the most electron-deficient and, therefore, the most likely site for nucleophilic attack. pharmaguideline.com However, in this compound, the C2 position is occupied by a tert-butyl group, which would sterically hinder any nucleophilic approach.

Deprotonation at the C2 position by a strong base like an organolithium reagent is a known reaction for thiazoles, creating a nucleophilic center at C2. pharmaguideline.com Again, the presence of the tert-butyl group at this position in the target molecule makes this reaction unlikely.

Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. To participate in these reactions, this compound would first need to be converted into a suitable derivative, typically a halide or a triflate. As discussed in section 5.2.1, halogenation at the C5 position is a feasible transformation. The resulting 5-halo-(2-tert-butyl-1,3-thiazol-4-yl)methanol could then be utilized in a variety of coupling reactions. Alternatively, the hydroxyl group could be transformed into a halide to participate in coupling reactions, though this is less common for these types of reactions.

Suzuki Coupling: The Suzuki reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. wikipedia.org A 5-bromo-(2-tert-butyl-1,3-thiazol-4-yl)methanol derivative could be coupled with a variety of aryl or vinyl boronic acids or esters to introduce new substituents at the C5 position. researchgate.netrsc.orgnih.gov This reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, in the presence of a base like sodium carbonate or potassium phosphate.

Heck Reaction: The Heck reaction is a palladium-catalyzed reaction between an unsaturated halide and an alkene to form a substituted alkene. researchgate.net A 5-iodo- or 5-bromo-(2-tert-butyl-1,3-thiazol-4-yl)methanol derivative could be reacted with various alkenes to introduce a vinyl group at the C5 position. nih.govfrontiersin.org This reaction is typically carried out in the presence of a palladium catalyst and a base.

Sonogashira Coupling: The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.org A 5-halo-(2-tert-butyl-1,3-thiazol-4-yl)methanol derivative could be coupled with a terminal alkyne to introduce an alkynyl substituent at the C5 position. jk-sci.comnih.gov The reaction conditions are generally mild and tolerate a wide range of functional groups.

Oxidation and Reduction Chemistry of this compound and its Derivatives

The chemical reactivity of this compound is characterized by the transformations of its primary alcohol functional group. These reactions, particularly oxidation and reduction, are fundamental in the synthesis of various derivatives.

The oxidation of this compound to its corresponding carboxylic acid, 2-tert-butyl-1,3-thiazole-4-carboxylic acid, is a key transformation. chemicalbook.comnih.gov This conversion can be achieved using a variety of oxidizing agents. While specific studies on the oxidation of this compound are not extensively detailed in the available literature, the oxidation of similar hydroxymethylthiazoles provides insight into the plausible reaction conditions. For instance, the oxidation of 4-hydroxymethylthiazole to thiazole-4-carboxylic acid has been accomplished using reagents like nitric acid. google.com Another general method for the oxidation of primary alcohols to carboxylic acids involves the use of potassium permanganate (B83412) or Jones reagent (chromium trioxide in sulfuric acid).

In a related context, the treatment of aryl and heteroaryl thiazol-2-ylmethanols with sulfuric acid in a dimethoxyethane-water mixture at elevated temperatures has been shown to yield the corresponding ketones. researchgate.net This suggests that under certain acidic and hydrolytic conditions, the hydroxymethyl group of thiazole derivatives can undergo oxidation. The mechanism is proposed to involve the formation of a thiazoline intermediate, which is then oxidized. researchgate.net The presence of oxygen can enhance the yield of this reaction. researchgate.net

| Reactant | Oxidizing Agent(s) | Product | Reference |

| 4-methyl thiazole | 70% Nitric Acid, Sulfuric Acid | thiazole-4-carboxylic acid | google.com |

| 4-dichloromethylthiazole | Nitric Acid, Sulfuric Acid | thiazole-4-carboxylic acid | google.com |

| aryl/heteroaryl thiazol-2-ylmethanols | Sulfuric acid, water, dimethoxyethane (optional oxygen) | corresponding ketone | researchgate.net |

| ethyl 2-tert-butylthiazole-4-carboxylate | Lithium hydroxide monohydrate, hydrogen chloride | 2-tert-butylthiazole-4-carboxylic acid | chemicalbook.com |

The reduction of the hydroxymethyl group in this compound to a methyl group, yielding 2-tert-butyl-4-methyl-1,3-thiazole, can be accomplished through various synthetic methods. A common approach involves a two-step procedure: conversion of the alcohol to a halide (e.g., using thionyl chloride or phosphorus tribromide) followed by reductive dehalogenation. The dehalogenation can be achieved using reducing agents such as lithium aluminum hydride, sodium borohydride (B1222165) in the presence of a transition metal catalyst, or through catalytic hydrogenation.

Photochemical Reactions and Stability Studies

The photochemical behavior of thiazole and its derivatives is an area of interest due to their presence in various biologically active molecules and materials. While specific photochemical studies on this compound are not extensively documented, the general photostability of the thiazole ring can be inferred from studies on related compounds.

The thiazole ring itself is an aromatic heterocycle and generally exhibits a degree of stability to UV radiation. However, substituents on the ring can significantly influence its photochemical reactivity. The presence of the hydroxymethyl group and the tert-butyl group on the thiazole ring in this compound may affect its excited-state properties and potential photochemical pathways.

Potential photochemical reactions could include photooxidation of the alcohol functionality or reactions involving the thiazole ring, such as ring cleavage or rearrangement, although these are generally less common for simple thiazole derivatives under standard UV irradiation conditions. The stability of such compounds is crucial for their application in pharmaceuticals and agrochemicals, where exposure to sunlight can be a factor. Stability studies would typically involve exposing the compound to controlled UV-Vis light and analyzing for degradation products over time using techniques like HPLC and mass spectrometry.

Tautomerism Studies (if applicable, e.g., for related thiazolidinones)

Tautomerism is a form of isomerism that involves the migration of a proton and the shifting of a double bond. mdpi.com While this compound, being an alcohol, does not exhibit tautomerism in its primary structure, the concept is highly relevant to related thiazole derivatives, particularly thiazolidinones and hydroxythiazoles.

For instance, 3-hydroxyisothiazole, a related five-membered sulfur-containing heterocycle, exists in a hydroxy form in non-polar solvents and a keto form in polar, aqueous solutions. eklablog.com This highlights the influence of the solvent environment on the tautomeric equilibrium.

In the context of thiazoles, metal-induced tautomerization has been observed where N-coordinated thiazole molecules can be transformed into their corresponding 2,3-dihydrothiazol-2-ylidene carbene tautomers through acid-base reactions. nih.govamanote.comresearchgate.net This transformation is significant in the field of organometallic chemistry.

A particularly relevant class of compounds for discussing tautomerism are thiazolidinones, which are derivatives of thiazole. For example, 2-oxothiazolidine-4-carboxylic acid is a cyclic compound that can be synthesized from L-cysteine. nih.gov Thiazolidinones can exhibit keto-enol tautomerism. The keto form is typically the more stable tautomer, but the enol form can be involved in chemical reactions.

The table below illustrates the keto-enol tautomerism in a generic 2-thiazolidinone structure.

| Tautomeric Form | Structure |

| Keto Form | A five-membered ring containing sulfur and nitrogen atoms, with a carbonyl group at the 2-position. |

| Enol Form | The corresponding structure where the proton has migrated from the nitrogen to the oxygen of the carbonyl group, resulting in a hydroxyl group and a carbon-nitrogen double bond within the ring. |

Understanding the tautomeric preferences of thiazole derivatives is crucial as it can significantly impact their biological activity and chemical reactivity. mdpi.com

Applications in Chemical Biology and Materials Science Non Clinical Focus

As Building Blocks in Complex Organic Synthesis

There is no available scientific literature demonstrating the use of (2-Tert-butyl-1,3-thiazol-4-yl)methanol as a building block in the synthesis of more complex molecules.

Synthesis of Natural Product Analogs

Development of Novel Heterocyclic Systems

The development of new heterocyclic systems using this compound as a precursor has not been documented in the reviewed scientific literature.

Chemical Probes and Tools for Biological Research

No evidence was found to support the application of this compound as a chemical probe or tool in biological research.

Fluorescent Labels and Biosensors

There are no reports on the development or use of this compound or its direct derivatives as fluorescent labels or in the construction of biosensors.

Affinity Tags for Protein Isolation

The use of this compound as an affinity tag for the purpose of protein isolation is not described in any available scientific documentation.

Potential in Materials Science

No research could be found that investigates or suggests any potential applications for this compound within the field of materials science.

Ligands for Metal Complexes

The 1,3-thiazole nucleus contains both a nitrogen atom and a sulfur atom, which are effective coordination sites for a variety of hard and soft metal ions. researchgate.netresearchgate.net This inherent property allows thiazole (B1198619) derivatives to function as versatile ligands in coordination chemistry. The nitrogen atom typically acts as the primary coordination site, though the sulfur atom can also participate in metal binding. researchgate.net Consequently, thiazole-based ligands have been instrumental in the synthesis of metal complexes with applications in catalysis and materials science. researchgate.net

While specific studies on this compound as a ligand are not extensively documented, its structure suggests significant potential. The thiazole nitrogen can act as a Lewis base to bind to a metal center. Furthermore, the hydroxyl group (-CH₂OH) at the 4-position can participate in coordination, potentially acting as a bidentate ligand in conjunction with the thiazole nitrogen. This chelation effect could lead to the formation of stable metal complexes. The sterically demanding tert-butyl group at the 2-position would likely influence the geometry and reactivity of the resulting metal complex, potentially enhancing catalytic selectivity or modifying the physical properties of the material. Thiazole-containing ligands have been used to create complexes with various transition metals, including copper(II), which have shown interesting biological and material properties. mdpi.com

Components in Polymer Chemistry

Thiazole-containing polymers are a class of materials investigated for their unique electronic and thermal properties. mdpi.com The rigid, aromatic nature of the thiazole ring can impart thermal stability and desirable electronic characteristics to a polymer backbone.

The this compound molecule is a suitable candidate for incorporation into polymers. The primary alcohol functional group is a key reactive site for polymerization reactions. It can undergo esterification or etherification to be integrated into polyester or polyether backbones. Alternatively, it can be converted to other functional groups, such as an amine or isocyanate, to serve as a monomer for the synthesis of polyamides or polyurethanes. For instance, thiazole moieties have been successfully attached to polymer backbones like poly(2-hydroxyethyl methacrylate) through labile linkages, creating functional materials. nih.gov

Optoelectronic Materials (e.g., organic light-emitting diodes, solar cells)

Thiazole and its fused-ring derivatives, such as thiazolothiazole, are recognized as important building blocks for organic semiconductors due to their electron-deficient nature, high planarity, and oxidative stability. researchgate.netrsc.org These characteristics are highly desirable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Thiazole-based compounds often exhibit intrinsic fluorescence and can be tailored to have specific optoelectronic properties. researchgate.net

Compounds containing the thiazole ring are used to construct materials with high electron affinity, making them suitable as non-fullerene acceptors in solar cells. science.gov The photophysical properties of these materials, such as their absorption and emission spectra, are highly dependent on their molecular structure and intermolecular packing in the solid state. rsc.org

This compound can serve as a precursor for more complex molecules designed for optoelectronic applications. The methanol (B129727) group can be used as a synthetic handle to attach the thiazole core to larger conjugated systems, modifying the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). science.gov The tert-butyl group can enhance the solubility of these larger molecules, which is crucial for their processing into thin films for electronic devices.

Agrochemical Applications (e.g., fungicides, herbicides)

Thiazole and benzothiazole scaffolds are prominent in the discovery of new agrochemicals, demonstrating a broad spectrum of biological activities, including fungicidal, herbicidal, and antiviral properties. nih.govmdpi.com One of the earliest and most well-known thiazole-based fungicides is Thiabendazole, which is used for post-harvest disease control. nih.gov

The potential of this compound in agrochemical applications can be inferred from the documented activity of structurally related compounds. The tert-butyl group, in particular, is a feature found in some bioactive molecules. For example, the allelochemical 2,4-di-tert-butylphenol has been reported to possess herbicidal properties. ukm.my While this is a different class of compound, it highlights that the tert-butyl moiety is compatible with agrochemical activity.

Research into thiazole derivatives has yielded compounds with significant fungicidal and herbicidal efficacy. The tables below summarize the activity of various thiazole derivatives against common plant pathogens and weeds, illustrating the potential of this chemical class.